2-[4-(bromomethyl)oxan-4-yl]acetic acid
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Overview
Description
2-[4-(bromomethyl)oxan-4-yl]acetic acid is an organic compound with a unique structure that includes a bromomethyl group attached to an oxane ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(bromomethyl)oxan-4-yl]acetic acid typically involves the bromination of a precursor compound followed by a series of organic reactions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(bromomethyl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2-[4-(bromomethyl)oxan-4-yl]acetic acid has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various complex molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(bromomethyl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(chloromethyl)oxan-4-yl]acetic acid
- 2-[4-(iodomethyl)oxan-4-yl]acetic acid
- 2-[4-(methyl)oxan-4-yl]acetic acid
Uniqueness
2-[4-(bromomethyl)oxan-4-yl]acetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens or groups may not be as effective .
Properties
CAS No. |
2694729-41-2 |
---|---|
Molecular Formula |
C8H13BrO3 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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